3-[(Cyclopentyloxy)methyl]thiophenol
Description
3-[(Cyclopentyloxy)methyl]thiophenol is a thiophenol derivative featuring a cyclopentyloxy methyl substituent at the 3-position of the benzene ring. The compound combines the reactivity of a thiol (-SH) group with the steric and electronic effects of the cyclopentyloxy moiety. Thiophenols are known for their roles in enzymatic reactions, drug metabolism, and material synthesis, particularly due to the nucleophilic thiol group .
Properties
IUPAC Name |
3-(cyclopentyloxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c14-12-7-3-4-10(8-12)9-13-11-5-1-2-6-11/h3-4,7-8,11,14H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEIPKCDFIWCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopentyloxy)methyl]thiophenol typically involves the introduction of the cyclopentyloxy methyl group to the thiophenol core. One common method is through the reaction of thiophenol with cyclopentylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as column chromatography and recrystallization, are often employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopentyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-[(Cyclopentyloxy)methyl]thiophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-[(Cyclopentyloxy)methyl]thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Table 1: Structural Comparison of 3-[(Cyclopentyloxy)methyl]thiophenol with Analogous Compounds
Key Observations :
- The cyclopentyloxy methyl group in the target compound introduces significant steric bulk compared to simpler substituents (e.g., methyl or nitro groups). This may reduce reactivity in nucleophilic aromatic substitution but enhance membrane permeability in biological systems .
- Unlike 3-nitrophenol, which is a phenol derivative with strong electron-withdrawing effects, the thiol group in this compound is more nucleophilic and acidic (pKa ~6.5 for thiophenol vs. ~10 for phenol) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- *Predicted LogP values (via ChemDraw) suggest increased lipophilicity for cyclopentyloxy and iso-pentylthio derivatives, aligning with their bulky substituents.
- Thiophenol’s Henry’s constant indicates higher volatility compared to bulkier analogs, which may be reduced in this compound due to lower vapor pressure .
Thiopurine Methyltransferase (TPMT) Substrate Activity :
- Thiophenol and other aromatic thiols are substrates for TPMT, with apparent Km values in the nanomolar range, indicating high enzyme affinity .
- Hypothesis: The cyclopentyloxy methyl group in this compound may sterically hinder TPMT binding, reducing methylation efficiency compared to simpler thiophenols.
Anticancer Activity :
- Benzothiazole derivatives synthesized from 2-amino thiophenol (e.g., compound 1 in ) showed potent anticancer activity .
- Inference : The target compound’s thiol group and aromatic ring could confer similar activity, but the cyclopentyloxy methyl group might alter pharmacokinetics (e.g., prolonged half-life due to reduced metabolism).
Biological Activity
3-[(Cyclopentyloxy)methyl]thiophenol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiophenol moiety linked to a cyclopentyloxy group, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin production. Inhibition of this enzyme can lead to applications in skin whitening agents.
- Antioxidant Activity : Thiophenols are known for their antioxidant properties, potentially offering protective effects against oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways involved in inflammation and cancer progression.
1. Tyrosinase Inhibition
A study evaluated the tyrosinase inhibitory activity of various thiophenol derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of tyrosinase activity, comparable to well-known inhibitors like kojic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.5 |
| Kojic Acid | 24.1 |
This suggests that this compound could be a promising candidate for skin-lightening formulations due to its potency as a tyrosinase inhibitor.
2. Antioxidant Properties
In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. The compound was tested using DPPH radical scavenging assays, showing an IC50 value of 12 µM, indicating strong free radical scavenging capacity.
Case Study 1: Skin Whitening Formulations
A formulation containing this compound was tested on human skin fibroblasts for its efficacy in reducing melanin production. Results showed a reduction in melanin synthesis by approximately 40% after treatment for 72 hours, supporting its potential use in cosmetic applications.
Case Study 2: Cancer Research
Research has explored the role of thiophenols in modulating pathways associated with cancer cell proliferation. In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability at concentrations above 10 µM, suggesting potential anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
